Methyl p-toluenesulfonate
Methyl p-toluenesulfonate
Methyl p-Toluenesulfonate is a sulfonate ester which is a genotoxic impurity present in certain drug substances. It is used as a reagent in the synthesis of novel 3-hydroxy benzaldehyde-N-methyl 4 stilbazolium tosylate crystals which can be used in nonlinear optics applications.
Methyl p-toluenesulfonate is sulfonate ester present as potentially genotoxic impurity in drug substances. Kinetics of reactions of methyl p-toluenesulfonate with N,N-dimethylaniline has been investigated. It participates in selective 1-substitution reaction of tetrazole.
Methyl p-toluenesulfonate is sulfonate ester present as potentially genotoxic impurity in drug substances. Kinetics of reactions of methyl p-toluenesulfonate with N,N-dimethylaniline has been investigated. It participates in selective 1-substitution reaction of tetrazole.
Brand Name:
Vulcanchem
CAS No.:
80-48-8
VCID:
VC21314040
InChI:
InChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)OC
Molecular Formula:
C8H10O3S
Molecular Weight:
186.23 g/mol
Methyl p-toluenesulfonate
CAS No.: 80-48-8
Cat. No.: VC21314040
Molecular Formula: C8H10O3S
Molecular Weight: 186.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methyl p-Toluenesulfonate is a sulfonate ester which is a genotoxic impurity present in certain drug substances. It is used as a reagent in the synthesis of novel 3-hydroxy benzaldehyde-N-methyl 4 stilbazolium tosylate crystals which can be used in nonlinear optics applications. Methyl p-toluenesulfonate is sulfonate ester present as potentially genotoxic impurity in drug substances. Kinetics of reactions of methyl p-toluenesulfonate with N,N-dimethylaniline has been investigated. It participates in selective 1-substitution reaction of tetrazole. |
|---|---|
| CAS No. | 80-48-8 |
| Molecular Formula | C8H10O3S |
| Molecular Weight | 186.23 g/mol |
| IUPAC Name | methyl 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3 |
| Standard InChI Key | VUQUOGPMUUJORT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC |
| Boiling Point | 292.0 °C 292 °C @ 760 MM HG |
| Colorform | MONOCLINIC LEAFLETS OR PRISMS FROM ETHER-PETROLEUM ETHER LIGHT BROWN CRYSTALS WHITE DAMP CRYSTALS |
| Flash Point | 306 °F (152 °C) (open cup) |
| Melting Point | 28.5 °C 28-29 °C |
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